molecular formula C23H27N3O3 B14962500 Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate

Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B14962500
M. Wt: 393.5 g/mol
InChI Key: BTKPHEORYOZYPF-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound that belongs to the class of dibenzazepine derivatives. This compound is known for its significant applications in medicinal chemistry, particularly in the development of psychopharmacological drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps. The starting material, 10,11-dihydro-5H-dibenzo[B,F]azepine, is first synthesized through the condensation, reduction, and cyclization of o-nitrotoluene . This intermediate is then reacted with ethyl 2-oxoacetate and tetrahydro-1(2H)-pyrazinecarboxylate under specific conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin and norepinephrine by inhibiting their reuptake, thereby enhancing their availability in the synaptic cleft . This action is similar to that of tricyclic antidepressants, which are known to exert their effects through similar pathways.

Comparison with Similar Compounds

Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate can be compared with other dibenzazepine derivatives such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl 4-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H27N3O3/c1-2-29-23(28)25-15-13-24(14-16-25)17-22(27)26-20-9-5-3-7-18(20)11-12-19-8-4-6-10-21(19)26/h3-10H,2,11-17H2,1H3

InChI Key

BTKPHEORYOZYPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42

Origin of Product

United States

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